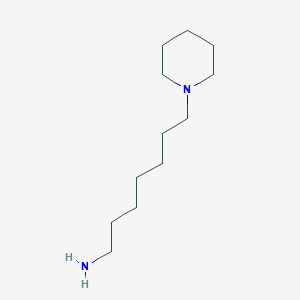

1-Piperidineheptanamine

Description

1-Piperidineheptanamine is a secondary amine comprising a piperidine ring (a six-membered heterocycle with one nitrogen atom) linked to a heptylamine chain. Its molecular formula is C₁₂H₂₈N₂, with a molecular weight of 200.37 g/mol. The compound features two hydrogen bond donors (the amine groups) and two hydrogen bond acceptors (the nitrogen atoms). The heptyl chain introduces significant flexibility, with 6 rotatable bonds, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

7-piperidin-1-ylheptan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c13-9-5-2-1-3-6-10-14-11-7-4-8-12-14/h1-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHDPISFSHOERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471700 | |

| Record name | 1-Piperidineheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123020-01-9 | |

| Record name | 1-Piperidineheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidineheptanamine can be synthesized through several methods. One common approach involves the reaction of piperidine with heptanal in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of heptanenitrile in the presence of piperidine. This method is advantageous due to its scalability and cost-effectiveness. The reaction is usually carried out under high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidineheptanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines.

Substitution: Alkylated amines.

Scientific Research Applications

1-Piperidineheptanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperidineheptanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Pharmacokinetic Properties

The table below compares 1-Piperidineheptanamine with three structurally related piperidine-containing compounds, inferred from the evidence:

Key Observations :

- Flexibility : The heptyl chain in this compound confers greater flexibility (6 rotatable bonds) compared to the rigid diphenylpropyl group in the compound from (3 rotatable bonds). This may enhance its ability to adopt bioactive conformations but reduce metabolic stability.

- Aromaticity : Unlike the coumarin-containing analog, this compound lacks aromatic rings, which could limit its π-π stacking interactions but improve solubility in aqueous environments.

Pharmacological Activity

Antimicrobial Potential

Piperidine derivatives with extended alkyl chains, such as 2-(Piperidinomethylamino)-4-(coumarin-3-yl)pyrimidine, demonstrate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to membrane disruption. The heptyl chain in this compound may similarly interact with bacterial lipid bilayers, though its efficacy would depend on chain length and stereochemistry.

Enzyme Inhibition

Piperidine-constrained phenethylamines in act as dipeptidyl peptidase IV (DPP-IV) inhibitors, critical for diabetes treatment. The heptylamine chain in this compound could occupy hydrophobic pockets in enzyme active sites, but its longer chain might reduce selectivity compared to shorter analogs.

CNS Activity

Compounds like 1-(1-Methyl-3,3-diphenylpropyl)piperidine HCl exhibit CNS effects due to lipophilicity enabling blood-brain barrier penetration.

Biological Activity

1-Piperidineheptanamine, also known as 1-aminoheptane, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its synthesis, biological evaluations, and case studies.

This compound is synthesized through various chemical pathways, often involving the alkylation of piperidine derivatives. The compound's structure features a piperidine ring attached to a heptane chain, which contributes to its biological activity. The molecular formula is C₈H₁₈N₂, indicating the presence of nitrogen atoms that may influence its reactivity and interactions with biological systems.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Boiling Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various piperidine derivatives found that compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Control | >128 | >128 |

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. Research focusing on structural analogs has shown that modifications in the piperidine ring can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A case study assessed the cytotoxic effects of this compound on human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The results indicated a dose-dependent response:

- MCF-7 Cells : IC50 = 25 µM

- PC-3 Cells : IC50 = 30 µM

These findings suggest that further exploration into the mechanism of action could reveal pathways for therapeutic development.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives, including this compound, can be attributed to their structural characteristics. Studies have shown that variations in substituents on the piperidine ring significantly affect their antimicrobial and anticancer activities.

Table 3: Structure-Activity Relationships

| Substituent | Activity Level |

|---|---|

| Methyl | Moderate |

| Ethyl | High |

| Propyl | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.